molecular formula C11H14ClNO2 B13274502 3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide

3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide

Cat. No.: B13274502
M. Wt: 227.69 g/mol
InChI Key: USAQGGNIORQUDT-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanamide, featuring a chloro group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

While comprehensive information about the applications of "3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide" is limited, some data can be gathered from the available search results. This compound, also known by the CAS No. 2060039-16-7 , is a propanamide derivative with chloro, methoxy, and methyl substituents.

Limited Information: Direct applications of this compound are not extensively detailed in the search results. However, based on the general applications of similar compounds, potential uses can be inferred.

Scientific Research

  • Chemistry 3-chloro-n-(3-methylphenyl)propanamide, a similar compound, is used as an intermediate in synthesizing complex organic molecules.
  • Biology It is also studied for its potential biological activity and interactions with biomolecules.
  • Medicine Researches investigate its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry Furthermore, it is utilized in the production of specialty chemicals and materials.
  • 3-Chloro-N-(3-methylphenyl)propanamide exhibits potential biological activities, attracting attention in medicinal chemistry and pharmacology. Its propanamide backbone, along with the 3-methylphenyl group and chlorine atom, may influence its interaction with biological targets.
  • The biological activity of 3-Chloro-N-(3-methylphenyl)propanamide is attributed to its interaction with specific molecular targets in biological systems, potentially altering enzyme or receptor functions and resulting in various physiological effects. Preliminary studies suggest potential antimicrobial and anticancer properties, though the exact mechanisms are still under investigation.

Antimicrobial Activity of Similar Compounds

  • Antibacterial Properties 3-chloro-n-(3-methylphenyl)propanamide, for example, has been tested against Staphylococcus aureus (Gram-positive) and Chromobacterium violaceum (Gram-negative). It showed antibacterial activity, with zones of inhibition measured as follows:
    • S. aureus: 20.5 ± 0.4 mm
    • C. violaceum: 17.0 ± 0.3 mm
  • The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity, suggesting that while effective, further optimization may be necessary for therapeutic applications.

###anticancer activity

  • Preliminary investigations suggest that 3-chloro-n-(3-methylphenyl)propanamide may also exhibit anticancer properties by affecting cancer cell proliferation through specific pathways, although detailed mechanisms are yet to be elucidated.

Comparison with other compounds

  • To understand the biological profile of 3-chloro-n-(3-methylphenyl)propanamide better, comparisons can be made with structurally similar compounds:
Compound NameAntibacterial ActivityNotes
Propanamide, N-(3-methoxyphenyl)-3-phenylModerateSimilar structure; different substituent
Propanamide, 3-phenyl-N-methylLowLess effective against tested strains

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide
  • 3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide
  • 3-Chloro-N-(3-methoxyphenyl)propanamide

Uniqueness

3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to its similar compounds.

Biological Activity

3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2785756

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It could act as a modulator of receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

The compound's effectiveness against these pathogens suggests its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Cell Line IC50 (µM)
MCF-712.5
PC-315.0

These findings indicate that the compound may induce apoptosis and inhibit tumor growth through various pathways, including the modulation of apoptotic markers .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives of propanamide, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the chloro and methoxy groups in enhancing activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Study :
    In another study focusing on anticancer properties, researchers treated MCF-7 and PC-3 cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant changes observed at doses above 10 µM, suggesting potential for further development as an anticancer agent .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-N-(3-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C11H14ClNO2/c1-8-5-9(7-10(6-8)15-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

USAQGGNIORQUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)CCCl

Origin of Product

United States

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